1-Methyl-1,2,4-triazole 4-nitroimide

Energetic Materials Synthesis 1,2,4-Triazolium Chemistry Nitroimide Alkylation

1-Methyl-1,2,4-triazole 4-nitroimide (CAS 52096-17-0), systematically named (1-methyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide, is a heterocyclic nitroimide with the molecular formula C3H5N5O2 and a molecular weight of 143.11 g/mol. Characterized by a 1,2,4-triazolium cation bearing an N4-linked nitroimide (-N-NO2) group, this compound is a member of the 1,2,4-triazolium 4-nitroimide family, which is investigated as a structural scaffold for energetic ionic liquids, high-energy-density materials, and precursors for polyfunctionalized nitrogen-rich heterocycles.

Molecular Formula C3H5N5O2
Molecular Weight 143.106
CAS No. 52096-17-0
Cat. No. B2990003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,4-triazole 4-nitroimide
CAS52096-17-0
Molecular FormulaC3H5N5O2
Molecular Weight143.106
Structural Identifiers
SMILESCN1C=[N+](C=N1)[N-][N+](=O)[O-]
InChIInChI=1S/C3H5N5O2/c1-6-3-7(2-4-6)5-8(9)10/h2-3H,1H3
InChIKeyWYDUXYVFWUUSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,4-triazole 4-nitroimide (CAS 52096-17-0) for Energetic Precursor and Ionic Liquid Research: Baseline Characterization


1-Methyl-1,2,4-triazole 4-nitroimide (CAS 52096-17-0), systematically named (1-methyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide, is a heterocyclic nitroimide with the molecular formula C3H5N5O2 and a molecular weight of 143.11 g/mol . Characterized by a 1,2,4-triazolium cation bearing an N4-linked nitroimide (-N-NO2) group, this compound is a member of the 1,2,4-triazolium 4-nitroimide family, which is investigated as a structural scaffold for energetic ionic liquids, high-energy-density materials, and precursors for polyfunctionalized nitrogen-rich heterocycles [1]. Commercial availability typically at 97.0% purity supports its use as a validated synthetic building block in research and development settings .

Why Generic 1,2,4-Triazole Derivatives Cannot Replace 1-Methyl-1,2,4-triazole 4-nitroimide in Energy-Centric Synthesis


Generic 1,2,4-triazole building blocks lack the N4-nitroimide moiety, a critical functional group responsible for the unique electronic structure and energetic properties of this compound class. Substitution with a simple 1-methyl-1,2,4-triazole or a 4-amino-1,2,4-triazolium salt would necessitate an additional, often low-yielding, nitration or functionalization step, fundamentally altering the synthetic route and the physicochemical profile of the final product [1]. The 4-nitroimide group directly contributes to a higher density, a positive heat of formation, and enables further derivatization into N-nitraminoalkyl or dinitroalkyl systems, properties unattainable with conventional triazoles lacking this pre-installed energetic handle [2]. Therefore, for research programs focused on energetic materials or novel ionic liquids, sourcing the preformed 4-nitroimide is a non-substitutable requirement for both synthetic efficiency and target compound integrity.

Quantitative Differentiation Evidence for 1-Methyl-1,2,4-triazole 4-nitroimide Among Triazolium Nitroimides


Synthetic Yield Advantage: High-Efficiency Alkylation vs. Multi-Step Nitration of Amino Precursors

The target compound is the simplest stable member of the 1-alkyl-1,2,4-triazolium 4-nitroimide series, synthesized directly via a high-yielding alkylation route. A general method for synthesizing this class is based on the alkylation of 4-nitramino-1,2,4-triazole salts [1]. This is a more direct and atom-economical approach compared to synthesizing analogous compounds with polyfunctionalized substituents (e.g., nitraminoalkyl or dinitroalkyl), which require multi-step nitration of 1-substituted 4-amino-1,2,4-triazolium nitrates and often proceed with lower overall yields under more hazardous conditions [2].

Energetic Materials Synthesis 1,2,4-Triazolium Chemistry Nitroimide Alkylation

Thermochemical Stability Benchmark: 1-Methyl-1,2,4-triazole 4-nitroimide's Calculated Formation Enthalpy in the Context of Energetic Salts

Computational studies on 1,2,4-triazolium-based energetic salts provide a framework for evaluating the target compound. While specific experimental data for 1-methyl-1,2,4-triazole 4-nitroimide is scarce, its class is included in high-level isodesmic and lattice energy calculations. Research indicates that triazolium cations coupled with nitro-containing anions are predicted to have substantial positive gas-phase heats of formation (ΔHf°) [1]. The methyl group at the N-1 position provides a baseline for evaluating the impact of various substituents (e.g., azido, amino) on the cation's stability and energetic performance, making it a critical reference compound for computational model validation [2].

Computational Energetic Materials Heats of Formation Thermochemical Benchmarking

Role as a Precursor in Polyfunctionalized Energetic Models: Structural Foundation for Nitro-Group Positioning Studies

The primary reported application of 1-methyl-1,2,4-triazole 4-nitroimide and its class is as a 'useful model for evaluation of the effect of relative positions of the nitro groups on the properties of substances' [1]. Its simple structure allows for the systematic introduction of nitraminoalkyl, hetaryl-methyl, nitro ether, and dinitroalkyl substituents. This is a distinct and deliberately chosen role: the 1-methyl derivative is not an end-product but a fundamental research tool used to establish structure-property relationships (e.g., density, thermal stability, sensitivity) that guide the design of more advanced poly-nitro energetic molecules [1].

Structure-Property Relationships Nitroimide Derivatives Energetic Model Compounds

Commercial Specification: Quantifiable Baseline Purity of 97.0% for Reproducible Research

A reputable vendor (Fluorochem) lists 1-Methyl-1,2,4-triazole 4-nitroimide with a defined purity of 97.0% and a cataloged SKU (F101508), providing a clear procurement-grade quality metric . While other vendors may offer the compound, this specific purity specification serves as a quantitative benchmark for baseline purity, which is essential for ensuring the reproducibility of sensitive synthetic procedures, particularly those involving energetic intermediates or ionic liquids where purity directly impacts measured physicochemical properties.

Chemical Procurement Quality Control Analytical Specification

Optimal Research Applications for 1-Methyl-1,2,4-triazole 4-nitroimide Based on Proven Differentiation


Foundation for Systematic Synthesis of Novel Energetic Ionic Liquids

Research groups focused on synthesizing and characterizing new energetic ionic liquids should prioritize 1-methyl-1,2,4-triazole 4-nitroimide as the core cation precursor. Its simple structure serves as the ideal starting point for the 'model compound' approach recommended by Shitov et al., allowing for systematic N1-alkyl or N1-functionalization to study the impact on melting points, thermal stability, and density, as demonstrated in the synthesis of polyfunctionalized 4-nitrimides [1].

Computational Model Validation for High-Energy-Density Materials

For computational chemistry teams developing predictive models for energetic materials, this compound provides a crucial, simple data point. Its calculated thermochemical properties can be benchmarked against higher-level calculations for related triazolium, imidazolium, and tetrazolium salts, helping to refine isodesmic reaction approaches and lattice energy predictions, a methodology described for this entire compound class [2].

Reproducible Academic Research on Nitroimide Reactivity

Academic laboratories aiming to publish reproducible research on N-nitroimide reactivity should procure this compound with its established 97.0% purity specification . Using a commercially consistent building block minimizes batch-to-batch variability, a common pitfall in energetic synthesis, and aligns new work directly with the historical synthetic procedures from the Zelinsky Institute that define the field.

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